6-Fluoro-7-iodohept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-iodohept-1-ene is an organic compound characterized by the presence of both fluorine and iodine atoms attached to a heptene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-iodohept-1-ene typically involves the introduction of fluorine and iodine atoms into a heptene backbone. One common method is the halogenation of hept-1-ene using fluorinating and iodinating agents under controlled conditions. For instance, the reaction can be carried out using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and iodine monochloride (ICl) as the iodinating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-7-iodohept-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 6-fluoro-7-azidohept-1-ene, while oxidation with potassium permanganate can produce 6-fluoro-7-iodoheptanoic acid .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-7-iodohept-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated and iodinated compounds.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-iodohept-1-ene depends on its specific application. In chemical reactions, the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing nature of the fluorine atom can stabilize certain intermediates, while the iodine atom can act as a leaving group in substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-7-bromohept-1-ene: Similar structure but with a bromine atom instead of iodine.
6-Fluoro-7-chlorohept-1-ene: Similar structure but with a chlorine atom instead of iodine.
6-Fluorohept-1-ene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Fluoro-7-iodohept-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens allows for versatile chemical transformations and applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
143261-07-8 |
---|---|
Molekularformel |
C7H12FI |
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
6-fluoro-7-iodohept-1-ene |
InChI |
InChI=1S/C7H12FI/c1-2-3-4-5-7(8)6-9/h2,7H,1,3-6H2 |
InChI-Schlüssel |
HLBGJCYOHVMYLK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC(CI)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.